![molecular formula C11H22O2 B3151364 3-Ethylnonanoic acid CAS No. 711027-63-3](/img/structure/B3151364.png)
3-Ethylnonanoic acid
Overview
Description
3-Ethylnonanoic acid is a chemical compound with the molecular formula C11H22O2 . It contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule consists of 22 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of 3-Ethylnonanoic acid includes a total of 34 bonds. There are 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule consists of 22 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethylnonanoic acid are not available, it’s important to note that similar organic compounds often participate in acid-base reactions in aqueous solutions . Additionally, electroanalytical tools can be used to study redox-active intermediates formed chemically in solution .Scientific Research Applications
Phytanic Acid Metabolism and Refsum Disease Implications
- Research : Human phytanoyl-CoA hydroxylase (PAHX) catalyzes the second step in the peroxisomal β-oxidation of 3-methyl-branched fatty acids. Surprisingly, PAHX also hydroxylates 3-ethylacyl-CoA, broadening its substrate specificity beyond phytanic acid. Refsum disease may involve an accumulation of other 3-alkyl-branched fatty acids .
Safety and Hazards
Mechanism of Action
Mode of Action
They can also be incorporated into cell membranes, affecting their fluidity and function .
Biochemical Pathways
As a fatty acid, it may be involved in various metabolic processes, including beta-oxidation, the process by which fatty acids are broken down to generate energy .
Pharmacokinetics
Fatty acids in general are absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Fatty acids in general can affect a wide range of cellular processes, including energy production, membrane function, and signal transduction .
properties
IUPAC Name |
3-ethylnonanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-8-10(4-2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWGPBWKHLXKDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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